molecular formula C21H20N2O2 B12921109 5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-49-8

5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12921109
CAS No.: 918646-49-8
M. Wt: 332.4 g/mol
InChI Key: RNVXYDYMEGOGMP-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a biquinolin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline derivatives followed by functional group modifications to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The biquinolin core can interact with various enzymes and receptors, modulating their function. These interactions can affect cellular pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Known for its applications in bio-based chemistry and as a platform chemical.

    2,5-Furandicarboxylic Acid: Used in the production of renewable polymers.

    Levulinic Acid: A versatile building block for various chemical syntheses.

Uniqueness

5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its biquinolin structure, which provides distinct chemical properties and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918646-49-8

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

5-(hydroxymethyl)-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C21H20N2O2/c1-21(2)11-17-15(13-24)7-5-9-19(17)23(20(21)25)16-10-14-6-3-4-8-18(14)22-12-16/h3-10,12,24H,11,13H2,1-2H3

InChI Key

RNVXYDYMEGOGMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)CO)C

Origin of Product

United States

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